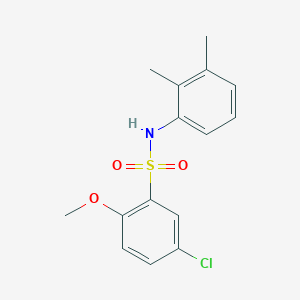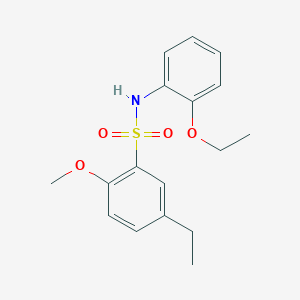
5-chloro-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is commonly referred to as CDMPB and has been studied extensively for its potential applications in treating various medical conditions.
Mechanism of Action
CDMPB exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, CDMPB reduces the production of prostaglandins, which are responsible for pain and inflammation. CDMPB has also been shown to induce apoptosis (programmed cell death) in cancer cells, which contributes to its antitumor activity.
Biochemical and Physiological Effects:
CDMPB has been shown to have potent anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. CDMPB has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
CDMPB is a promising candidate for the treatment of pain, inflammation, and cancer. However, its potential clinical applications are still being investigated, and further research is needed to determine its safety and efficacy in humans. CDMPB is also a relatively new compound, and its synthesis method may be challenging for some researchers.
Future Directions
There are several future directions for research on CDMPB. One area of interest is the development of novel CDMPB analogs with improved pharmacological properties. Another area of interest is the investigation of CDMPB's potential applications in other medical conditions, such as autoimmune disorders and neurodegenerative diseases. Furthermore, the safety and efficacy of CDMPB in humans need to be evaluated in clinical trials to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of CDMPB involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CDMPB. This method has been optimized to produce high yields of CDMPB with good purity.
Scientific Research Applications
CDMPB has been extensively studied for its potential applications in treating various medical conditions. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. CDMPB has also been shown to have antitumor activity, making it a promising candidate for the treatment of various types of cancer.
properties
Molecular Formula |
C15H16ClNO3S |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
5-chloro-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-5-4-6-13(11(10)2)17-21(18,19)15-9-12(16)7-8-14(15)20-3/h4-9,17H,1-3H3 |
InChI Key |
NRBZHRBSSSWXDL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















